molecular formula C20H18ClN3O2 B248862 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Cat. No. B248862
M. Wt: 367.8 g/mol
InChI Key: MZAHBXBXJLSIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one, also known as CEP, is a novel pyrazolopyridine compound with potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it an interesting subject for further study. In

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood, but it is believed to act on various signaling pathways in the body. 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to modulate the activity of several enzymes and receptors, including the NMDA receptor, PI3K/Akt/mTOR pathway, and MAPK/ERK pathway. These pathways are involved in various cellular processes, including cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to have several biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and anti-tumor activity. In the brain, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to protect against glutamate-induced excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases. 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has also been shown to reduce inflammation in various tissues, including the brain and lung. In cancer cells, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has several advantages for use in lab experiments, including its high purity and stability. 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is also relatively easy to synthesize, making it accessible to a wide range of researchers. However, there are also some limitations to using 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments. For example, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One area of interest is the development of new derivatives of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one with improved efficacy and safety profiles. Another area of interest is the identification of the molecular targets of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one and the elucidation of its mechanism of action. Additionally, further research is needed to explore the potential applications of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in various scientific research fields, including neuroscience, cancer research, and drug discovery.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one, or 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one, is a novel pyrazolopyridine compound with potential applications in scientific research. 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has unique biochemical and physiological effects, making it an interesting subject for further study. The synthesis method of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been optimized to achieve high yields and purity, making it suitable for use in lab experiments. Further research is needed to explore the potential applications of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in various scientific research fields, and to identify the molecular targets and mechanism of action of this compound.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a multi-step process that involves the reaction of 4-chloroaniline with ethyl 4-bromobenzoate to form the intermediate compound, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-3-buten-2-one. This intermediate is then reacted with hydrazine hydrate to form the final product, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. The synthesis of 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been shown to have anti-tumor activity and may be useful in the development of new cancer therapies. In drug discovery, 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Product Name

3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H18ClN3O2/c1-2-26-15-9-5-12(6-10-15)16-11-17(25)22-20-18(16)19(23-24-20)13-3-7-14(21)8-4-13/h3-10,16H,2,11H2,1H3,(H2,22,23,24,25)

InChI Key

MZAHBXBXJLSIHJ-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl

SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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